Octahydro-2,5-methanopentalen-3a-amine
Description
Octahydro-2,5-methanopentalen-3a-amine is a bicyclic amine characterized by a fused pentalene ring system with methano-bridging. Its structure imparts unique steric and electronic properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or specialty materials. The compound’s hydrochloride salt (CAS 929-73-7) is listed among cyclic amines in commercial catalogs, suggesting its utility as a synthetic intermediate or bioactive molecule .
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
tricyclo[3.3.1.03,7]nonan-3-amine |
InChI |
InChI=1S/C9H15N/c10-9-4-6-1-7(5-9)3-8(9)2-6/h6-8H,1-5,10H2 |
InChI Key |
NGGRFWRIBLQVEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC3(C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Cyclic Amines
Octahydro-2,5-methanopentalen-3a-amine belongs to a class of polycyclic amines. Key structural analogs include:
Key Differences :
- Unlike cycloheptanemethylamine, which has a single substituent, the methano-bridge in the target compound may influence its stereochemical behavior .
Functional Analogs: Bicyclic Fragrance Compounds
OTNE (CAS 54464-57-2) is a fragrance ingredient with a naphthalenyl backbone and ketone functional group. Regulatory assessments by IFRA restrict its use in cosmetics to ≤5.5% in leave-on products due to sensitization risks .
Comparison :
- Functional Group: OTNE’s ketone group contrasts with the amine in this compound, leading to divergent reactivity (e.g., nucleophilic vs. electrophilic behavior).
- Applications : OTNE is used in perfumery, whereas the target amine’s applications remain speculative but may include chiral synthesis or drug design .
Plant-Derived Polycyclic Compounds
Identified in plant extracts, this compound has a lactam structure (cyclic amide) and occurs in trace amounts (0.35% in The Scientific Temper study) .
Key Contrasts :
- Functionality: The lactam group in quinolinone enables hydrogen bonding, unlike the primary amine group in the target compound .
Regulatory Considerations
OTNE’s IFRA standards exemplify rigorous safety evaluations for bicyclic compounds. Similar assessments for this compound would be necessary if used in consumer products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
